5-amino-N-(3,4-dimethoxyphenethyl)-1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide family, a class of heterocyclic molecules with demonstrated pharmacological relevance in cancer therapy, antimicrobial activity, and enzyme inhibition. Its structure features a central triazole ring substituted with an amino group at position 5, a carboxamide group at position 4, and two distinct side chains:
- A 3,4-dimethoxyphenethyl group attached to the carboxamide nitrogen.
- A 2-((4-ethylphenyl)amino)-2-oxoethyl moiety at position 1 of the triazole.
While its exact therapeutic applications remain under investigation, structural analogs have shown activity as calcium influx inhibitors (e.g., CAI) and antiproliferative agents .
Properties
IUPAC Name |
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-ethylanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4/c1-4-15-5-8-17(9-6-15)26-20(30)14-29-22(24)21(27-28-29)23(31)25-12-11-16-7-10-18(32-2)19(13-16)33-3/h5-10,13H,4,11-12,14,24H2,1-3H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCZUXULOGNJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(3,4-dimethoxyphenethyl)-1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Amino Group : Contributes to hydrogen bonding and enhances solubility.
- Methoxy Groups : Influence electronic properties and steric hindrance.
- Triazole Ring : Known for its role in drug interactions and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in metabolic pathways, similar to other triazole derivatives that act as antifungal agents by inhibiting ergosterol synthesis.
- Receptor Binding : The presence of the ethylphenyl group suggests potential interactions with various receptors, possibly enhancing its therapeutic profile in conditions such as cancer or inflammation.
- Antioxidant Activity : The methoxy groups may confer antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Research indicates that triazole derivatives often exhibit anticancer properties. A study demonstrated that compounds with similar structures could inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid synthesis, similar to known sulfonamide antibiotics .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Data Table: Biological Activities
Scientific Research Applications
Antiparasitic Activity
One of the most notable applications of ATC is its potential as an antiparasitic agent against Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. Research has demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit potent activity against this parasite. A phenotypic high-content screening identified several compounds within this series that showed significant suppression of parasite burden in mouse models, indicating their potential as novel therapeutic agents for Chagas disease .
Inhibition of Enzymatic Activity
The triazole ring system is recognized for its ability to interact with various biological targets. Compounds derived from 5-amino-1,2,3-triazole have been reported to inhibit enzymes such as catalase and histidine biosynthesis pathways. For instance, 3-amino-1,2,4-triazoles have been noted for their role as inhibitors in these pathways, which may have implications in treating conditions associated with oxidative stress and metabolic disorders .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to bind selectively to sigma receptors (σ1 and σ2) suggests it could play a role in cancer therapy by modulating cell proliferation and apoptosis. Specific analogues have shown high affinity for σ2 receptors, which are implicated in various cancer types .
Herbicidal Activity
The 5-amino-1,2,3-triazole derivatives have also been explored for their herbicidal properties. Studies indicate that certain triazole compounds can act as effective herbicides by inhibiting specific biosynthetic pathways in plants. This application is particularly relevant in developing environmentally friendly agricultural practices that minimize chemical herbicide usage while maintaining crop yields .
Structural Biology Studies
The structural characteristics of 5-amino-N-(3,4-dimethoxyphenethyl)-1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide make it a valuable tool in biochemical research. Its ability to form stable complexes with biomolecules allows researchers to study protein-ligand interactions and enzyme mechanisms. This application is crucial for understanding drug action and developing new therapeutic strategies .
Summary Table of Applications
| Application Area | Specific Use | Remarks |
|---|---|---|
| Medicinal Chemistry | Antiparasitic agent against Chagas disease | Significant reduction in parasite burden in vivo |
| Enzyme inhibitors (catalase, histidine biosynthesis) | Potential treatment for oxidative stress-related conditions | |
| Anticancer properties | High affinity for sigma receptors | |
| Agricultural Science | Herbicidal activity | Environmentally friendly alternatives |
| Biochemical Research | Structural studies on protein-ligand interactions | Insight into drug action |
Case Study 1: Chagas Disease Treatment
In a study aimed at identifying new treatments for Chagas disease, researchers synthesized a series of 5-amino-1,2,3-triazole derivatives. The most potent compound demonstrated submicromolar activity against T. cruzi in vitro and showed promising results in murine models. These findings suggest that further optimization could lead to a viable therapeutic option for this neglected tropical disease .
Case Study 2: Sigma Receptor Binding Affinity
A series of triazole carboxamide analogues were evaluated for their binding affinity to sigma receptors. The results indicated that certain modifications significantly enhanced selectivity and potency at the σ2 receptor. This research contributes valuable insights into the development of targeted cancer therapies that exploit sigma receptor pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized below:
Pharmacological and Functional Comparisons
- CAI (Clinical Analogue): Activity: CAI inhibits calcium influx and exhibits cytostatic effects in refractory cancers. However, its metabolism generates inactive metabolites (e.g., M1, a benzophenone derivative), limiting efficacy .
-
- Solubility : The thienylmethyl group increases aqueous solubility but reduces membrane permeability relative to the dimethoxyphenethyl group in the target compound.
- Receptor Binding : Preliminary docking studies suggest thienylmethyl derivatives show weaker affinity for kinase targets due to reduced aromatic stacking.
Benzyl/Methoxyphenyl Analogues :
- Antiproliferative Activity : These simpler analogs exhibit moderate activity in vitro (IC₅₀ ~10–50 μM) but lack the target compound’s specificity for tyrosine kinase receptors.
Physicochemical Properties
Research Findings and Implications
- Target Compound Advantages: The 3,4-dimethoxyphenethyl group enhances blood-brain barrier penetration compared to CAI’s chlorinated benzyl group . The 2-((4-ethylphenyl)amino)-2-oxoethyl side chain may improve selectivity for epidermal growth factor receptor (EGFR) kinases, as seen in related triazole derivatives .
- Limitations: Synthesis complexity (multiple chiral centers and protecting groups) reduces scalability vs. simpler analogs . No in vivo toxicity data are available, unlike CAI, which has undergone phase I trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
